2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid

Peroxisomal Disorders Clinical Biomarker Metabolic Profiling

2-Hydroxyphytanic acid (CAS 14721-68-7) is the obligatory α-oxidation intermediate of phytanic acid and a definitive biomarker for peroxisomal disorders. Unlike generic fatty acid analogs, this specific 20-carbon hydroxy acid is the direct substrate for 2-hydroxyphytanate oxidase-the enzyme deficient in rhizomelic chondrodysplasia punctata (RCDP). • LC-MS/MS reference standard: plasma concentration ≥0.4 µmol/L distinguishes RCDP patients from controls (<0.2 µmol/L) • Direct substrate for α-hydroxylase activity assays in human/rat liver homogenates and bacterial cytochrome P450 characterization • Supplied with Certificate of Analysis; ships ambient for global R&D procurement

Molecular Formula C20H40O3
Molecular Weight 328.5 g/mol
CAS No. 14721-68-7
Cat. No. B076070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid
CAS14721-68-7
Synonyms2-hydroxyphytanic acid
alpha-hydroxyphytanic acid
Molecular FormulaC20H40O3
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(C)C(C(=O)O)O
InChIInChI=1S/C20H40O3/c1-15(2)9-6-10-16(3)11-7-12-17(4)13-8-14-18(5)19(21)20(22)23/h15-19,21H,6-14H2,1-5H3,(H,22,23)
InChIKeyCGKMKXBKVBXUGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-3,7,11,15-Tetramethylhexadecanoic Acid (CAS 14721-68-7): A Key Branched-Chain Hydroxy Fatty Acid Intermediate for Metabolic and Peroxisomal Research


2-Hydroxy-3,7,11,15-tetramethylhexadecanoic acid, commonly referred to as 2-hydroxyphytanic acid or α-hydroxyphytanic acid, is a 20-carbon, methyl-branched hydroxy fatty acid [1]. It serves as a critical obligatory intermediate in the alpha-oxidation pathway of phytanic acid, a branched-chain fatty acid derived from dietary sources such as ruminant fats and fish [2]. Its metabolic processing, or pathological accumulation, is central to the biochemical diagnosis and understanding of several peroxisomal disorders, including Refsum's disease and Zellweger syndrome [3].

Why Generic Branched-Chain Fatty Acid Substitution is Inadequate for 2-Hydroxy-3,7,11,15-Tetramethylhexadecanoic Acid in Research


The unique alpha-hydroxy group at the C2 position of 2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid dictates its specific and non-interchangeable role in metabolic pathways. Unlike its direct precursor, phytanic acid, or its downstream product, pristanic acid, this specific compound is the key substrate for the peroxisomal enzyme 2-hydroxyphytanic acid oxidase [1]. This enzyme's activity is the definitive point of failure in certain peroxisomal disorders like rhizomelic chondrodysplasia punctata, where 2-hydroxyphytanic acid accumulates in plasma to concentrations significantly above normal levels, a phenomenon not observed with its precursor or product [2]. Using a generic branched-chain fatty acid or an in-class analog would bypass this critical diagnostic and mechanistic node, rendering experiments aimed at pinpointing the specific enzymatic defect in these disorders impossible.

Quantitative Differentiation of 2-Hydroxy-3,7,11,15-Tetramethylhexadecanoic Acid: Direct Comparative Data for Scientific Procurement


Plasma Accumulation in Peroxisomal Disorders: A Direct Comparison of 2-Hydroxyphytanic Acid vs. Pristanic Acid in Chondrodysplasia Punctata

In patients with rhizomelic chondrodysplasia punctata, a defect in 2-hydroxyphytanic acid decarboxylation leads to a selective and significant accumulation of this compound in plasma. This is in stark contrast to pristanic acid, the downstream metabolite, whose plasma levels remain unchanged from healthy controls. This differential accumulation profile provides a quantifiable, disease-specific biomarker. [1]

Peroxisomal Disorders Clinical Biomarker Metabolic Profiling

Differential Enzyme Kinetics: Cytochrome P450 Metabolism of Phytanic Acid vs. Myristic Acid to Form 2-Hydroxyphytanic Acid

A recombinant bacterial cytochrome P450 enzyme (fatty acid alpha-hydroxylase) from Sphingomonas paucimobilis was found to metabolize phytanic acid to form 2-hydroxyphytanic acid. While the enzyme's binding affinity (Km) for phytanic acid is comparable to that for its known straight-chain substrate, myristic acid, its catalytic efficiency (Vmax) is markedly lower, demonstrating a clear substrate-specific kinetic difference. [1]

Enzymology Fatty Acid Metabolism Bacterial Cytochrome P450

Pathway-Specific Flux: Decarboxylation of 2-Hydroxyphytanic Acid vs. its CoA Ester in Human Liver

Human liver metabolism reveals two distinct decarboxylation pathways for 2-hydroxyphytanic acid. When using the free acid as a substrate, the reaction proceeds via 2-ketophytanic acid, producing only a small amount of pristanic acid. In contrast, when the CoA ester (2-hydroxyphytanoyl-CoA) is the substrate, pristanic acid is formed in much higher amounts, bypassing the 2-ketophytanic acid intermediate. [1]

Hepatic Metabolism Peroxisomal Function Metabolic Flux Analysis

Deficient Enzymatic Conversion in Zellweger Syndrome: 2-Hydroxyphytanic Acid Oxidase Activity Comparison

The conversion of 2-hydroxyphytanic acid to 2-ketophytanic acid, catalyzed by 2-hydroxyphytanic acid oxidase, was found to be strongly deficient in liver samples from Zellweger syndrome patients. This deficiency explains the elevated levels of 2-hydroxyphytanic acid observed in these patients and confirms the peroxisomal localization of this specific step. [1]

Zellweger Syndrome Peroxisomal Enzyme Deficiency Disease Mechanism

Quantified Stability Profile Under Defined Storage and Handling Conditions

The stability of 2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid has been characterized under various conditions relevant to laboratory storage and shipping. The compound demonstrates defined stability windows at different temperatures, providing clear guidelines for procurement and long-term use.

Compound Stability Logistics Laboratory Reagent

Primary Scientific and Industrial Use Cases for 2-Hydroxy-3,7,11,15-Tetramethylhexadecanoic Acid


Development of Diagnostic Assays for Peroxisomal Disorders

This compound serves as a critical reference standard and analyte for developing and validating quantitative assays (e.g., LC-MS/MS) to diagnose rhizomelic chondrodysplasia punctata and other peroxisomal disorders. As shown by ten Brink et al., its specific plasma accumulation (e.g., 0.4 µmol/L in patients vs. <0.2 µmol/L in controls) provides a clear diagnostic threshold. [1]

In Vitro Mechanistic Studies of Fatty Acid Alpha-Oxidation Pathways

Procurement of this compound is essential for enzymology studies aimed at dissecting the alpha-oxidation of phytanic acid. Researchers can use it as a direct substrate to investigate the activity and subcellular localization of 2-hydroxyphytanic acid oxidase, as demonstrated in liver homogenates from rat and human models. [2]

Substrate for Characterizing Novel Branched-Chain Fatty Acid Hydroxylases

This compound is a direct reaction product of phytanic acid alpha-hydroxylation. It is used as a reference standard in assays designed to discover or characterize new enzymes (e.g., bacterial cytochrome P450s) capable of catalyzing this reaction, as described by Matsunaga et al., who quantified its formation from phytanic acid. [3]

Metabolic Flux Analysis in Peroxisomal and Hepatic Models

By using 2-hydroxy-3,7,11,15-tetramethylhexadecanoic acid as a substrate, researchers can quantitatively map the flux through the two distinct decarboxylation pathways in human liver. As shown by Jansen et al., its use reveals a peroxisomal pathway leading to 2-ketophytanic acid and a microsomal CoA-ester-dependent pathway that yields pristanic acid. [4]

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